Pyrimidine, 4-chloro-6-(3-thienyl)-
Overview
Description
Pyrimidine, 4-chloro-6-(3-thienyl)- is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position and a thienyl group at the 6-position. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Future Directions
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .
Biochemical Analysis
Biochemical Properties
Pyrimidine, 4-chloro-6-(3-thienyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as prostaglandin E2 synthase and inducible nitric oxide synthase . These interactions suggest that Pyrimidine, 4-chloro-6-(3-thienyl)- may have potential anti-inflammatory properties.
Cellular Effects
The effects of Pyrimidine, 4-chloro-6-(3-thienyl)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, Pyrimidine, 4-chloro-6-(3-thienyl)- can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival.
Molecular Mechanism
At the molecular level, Pyrimidine, 4-chloro-6-(3-thienyl)- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of enzymes like prostaglandin E2 synthase by binding to their active sites . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, thereby reducing the production of inflammatory mediators. Additionally, Pyrimidine, 4-chloro-6-(3-thienyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrimidine, 4-chloro-6-(3-thienyl)- have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Pyrimidine, 4-chloro-6-(3-thienyl)- remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with sustained inhibition of inflammatory pathways and prolonged effects on gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of Pyrimidine, 4-chloro-6-(3-thienyl)- vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for its therapeutic applications.
Metabolic Pathways
Pyrimidine, 4-chloro-6-(3-thienyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing the levels of metabolites like prostaglandins and nitric oxide . These interactions highlight the compound’s potential to modulate metabolic pathways associated with inflammation and immune response.
Transport and Distribution
Within cells and tissues, Pyrimidine, 4-chloro-6-(3-thienyl)- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For example, the compound may bind to plasma proteins, which aid in its distribution throughout the body. Additionally, its lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of Pyrimidine, 4-chloro-6-(3-thienyl)- plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the endoplasmic reticulum or mitochondria, influencing cellular metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 4-chloro-6-(3-thienyl)- can be achieved through various methods. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another method includes the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 4-chloro-6-(3-thienyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed:
- Substituted pyrimidine derivatives
- Sulfoxides and sulfones from oxidation
- Thiol derivatives from reduction
- Coupled products from Suzuki–Miyaura reactions
Scientific Research Applications
Pyrimidine, 4-chloro-6-(3-thienyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties.
Thieno[3,2-d]pyrimidine derivatives: Exhibits diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness: Pyrimidine, 4-chloro-6-(3-thienyl)- stands out due to its unique combination of a pyrimidine ring with a thienyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-6-thiophen-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXJNGUMKWLZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302117 | |
Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898546-96-8 | |
Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898546-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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